molecular formula C12H11NO4 B1451687 [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-61-6

[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid

Cat. No. B1451687
CAS RN: 1018584-61-6
M. Wt: 233.22 g/mol
InChI Key: ZWHRIAJIMNCEDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is 1S/C12H11NO4/c1-16-10-4-2-3-8 (5-10)11-6-9 (13-17-11)7-12 (14)15/h2-6H,7H2,1H3, (H,14,15) .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been widely studied . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations, leading to various 1,3-bifunctional derivatives of carbonyl compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid compound .

Scientific Research Applications

Aldose Reductase Inhibitors for Visual Impairment Prevention

A study synthesized and tested a number of oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids for their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications including cataracts. The lead compound, demonstrating significant in vivo activity, was identified as a potent inhibitor, preventing cataract development in a rat model of severe galactosemia when administered topically. This research presents a novel approach to managing diabetes-related visual impairments through the inhibition of ALR2 (La Motta et al., 2008).

Novel Synthesis Approaches

Another study detailed the hydrolysis of a related compound to obtain an acetic acid derivative, which, upon further reaction, yielded new amides and 1-acylpyrazole. This work underscores the versatility of acetic acid derivatives in synthesizing compounds with potential biological activities (Arutjunyan et al., 2013).

Glutamate Receptor Pharmacology

Research into the pharmacological characterization of erythro- and threo-amino-acetic acids, which are stereoisomers of tricholomic acid and its derivatives, at ionotropic and metabotropic glutamate receptors provided insights into the therapeutic potential of these compounds in neurological disorders. The study compared the effects of these compounds to known NMDA receptor antagonists, highlighting their relevance in neuropharmacology (Conti et al., 2007).

Anticancer and Antiviral Activities

A significant study synthesized new 2-pyrazoline-substituted 4-thiazolidinones and tested them for in vitro anticancer and antiviral activities. Some compounds showed selective inhibition of leukemia cell lines and high activity against specific virus strains, demonstrating the potential of isoxazole derivatives in developing new therapeutic agents (Havrylyuk et al., 2013).

Antimicrobial Properties

Isoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. A series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (Dhaduk & Joshi, 2022).

Future Directions

Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives with enhanced biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine transporters, including dopamine, serotonin, and norepinephrine transporters . These interactions are essential for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound’s ability to inhibit or modulate the activity of these transporters highlights its significance in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including monoamine transporters, and modulates their activity . This binding interaction can lead to the inhibition or activation of these transporters, resulting in altered neurotransmitter levels in the brain. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to the compound has been observed to result in sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on neurological function, including improved cognitive performance and reduced anxiety-like behaviors . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral abnormalities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different tissues, which can influence its therapeutic efficacy and potential side effects. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRIAJIMNCEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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